molecular formula C16H31BO4 B7954292 10-(Tetramethyl-1,3,2-dioxaborolan-2-yl)decanoic acid

10-(Tetramethyl-1,3,2-dioxaborolan-2-yl)decanoic acid

Cat. No.: B7954292
M. Wt: 298.2 g/mol
InChI Key: LZAPIAPFFRZKNY-UHFFFAOYSA-N
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Description

10-(Tetramethyl-1,3,2-dioxaborolan-2-yl)decanoic acid is a boronic acid derivative characterized by the presence of a dioxaborolane ring. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The compound’s unique structure, which includes a boron atom within a cyclic ester, imparts distinct reactivity and stability properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-(Tetramethyl-1,3,2-dioxaborolan-2-yl)decanoic acid typically involves the borylation of decanoic acid derivatives. One common method includes the reaction of decanoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of automated systems for reagent addition and product isolation can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 10-(Tetramethyl-1,3,2-dioxaborolan-2-yl)decanoic acid undergoes various chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form boronic acids or alcohols.

    Reduction: Reduction reactions can convert the boronic ester to alkylboranes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenated reagents such as bromine or iodine in the presence of a base.

Major Products Formed:

    Oxidation: Boronic acids or alcohols.

    Reduction: Alkylboranes.

    Substitution: Various substituted boronic esters or acids.

Scientific Research Applications

10-(Tetramethyl-1,3,2-dioxaborolan-2-yl)decanoic acid has a wide range of applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 10-(Tetramethyl-1,3,2-dioxaborolan-2-yl)decanoic acid involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The compound’s reactivity is influenced by the electronic and steric properties of the dioxaborolane ring, which can stabilize transition states and intermediates during chemical reactions.

Comparison with Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Uniqueness: 10-(Tetramethyl-1,3,2-dioxaborolan-2-yl)decanoic acid is unique due to its long alkyl chain, which imparts distinct solubility and reactivity properties compared to other boronic esters. This structural feature allows for its use in applications requiring hydrophobic interactions or specific steric environments.

Properties

IUPAC Name

10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)decanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31BO4/c1-15(2)16(3,4)21-17(20-15)13-11-9-7-5-6-8-10-12-14(18)19/h5-13H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAPIAPFFRZKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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